molecular formula C8H11ClN4O2 B13782439 tert-Butyl-(2-chloro-5-nitro-pyrimidin-4-yl)-amine

tert-Butyl-(2-chloro-5-nitro-pyrimidin-4-yl)-amine

Cat. No.: B13782439
M. Wt: 230.65 g/mol
InChI Key: NOQRSGDPLIMGJV-UHFFFAOYSA-N
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Description

tert-Butyl-(2-chloro-5-nitro-pyrimidin-4-yl)-amine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.

Preparation Methods

The synthesis of tert-Butyl-(2-chloro-5-nitro-pyrimidin-4-yl)-amine typically involves multiple steps, starting from commercially available starting materials. The synthetic route often includes nitration, chlorination, and amination reactions under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to ensure efficiency and scalability.

Chemical Reactions Analysis

tert-Butyl-(2-chloro-5-nitro-pyrimidin-4-yl)-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the nitro group to an amine group, leading to different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted pyrimidines. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl-(2-chloro-5-nitro-pyrimidin-4-yl)-amine has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of tert-Butyl-(2-chloro-5-nitro-pyrimidin-4-yl)-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting or activating specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

tert-Butyl-(2-chloro-5-nitro-pyrimidin-4-yl)-amine can be compared with other similar compounds, such as:

    2-Chloro-5-nitro-pyrimidine: Lacks the tert-butyl and amine groups, leading to different chemical properties and reactivity.

    tert-Butyl-amine: Lacks the pyrimidine ring, resulting in different applications and uses.

    5-Nitro-pyrimidine derivatives: Similar in structure but may have different substituents, leading to variations in biological activity and chemical reactivity. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H11ClN4O2

Molecular Weight

230.65 g/mol

IUPAC Name

N-tert-butyl-2-chloro-5-nitropyrimidin-4-amine

InChI

InChI=1S/C8H11ClN4O2/c1-8(2,3)12-6-5(13(14)15)4-10-7(9)11-6/h4H,1-3H3,(H,10,11,12)

InChI Key

NOQRSGDPLIMGJV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=NC(=NC=C1[N+](=O)[O-])Cl

Origin of Product

United States

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